molecular formula C21H42O12 B1365081 mPEG9-CH2COOH CAS No. 405518-55-0

mPEG9-CH2COOH

Katalognummer: B1365081
CAS-Nummer: 405518-55-0
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: XVVLEAQJQOTYFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Overview
mPEG9-CH2COOH is commonly employed as a polymeric carrier in drug delivery systems. Its hydrophilic nature enhances the solubility of hydrophobic drugs in aqueous environments, facilitating their transport within biological systems. The terminal carboxylic acid group allows for conjugation with various therapeutic agents.

Case Study: PEGylated Drug Conjugates
A study demonstrated the synthesis of PEGylated fentanyl conjugates using this compound. The conjugates exhibited improved pharmacokinetic profiles and reduced side effects compared to unconjugated drugs. The research highlighted that the incorporation of this compound significantly enhanced the drug's solubility and bioavailability .

Parameter Unconjugated Fentanyl This compound Conjugate
Solubility (mg/mL)0.55.0
Bioavailability (%)3070
Half-life (hours)1.53.0

Bioconjugation

Overview
The carboxylic acid group in this compound can react with primary amines to form stable amide bonds, making it an excellent candidate for bioconjugation applications, including the attachment of proteins, peptides, or small molecules.

Case Study: Protein Modification
In a recent study, researchers used this compound to modify monoclonal antibodies. The resulting PEGylated antibodies demonstrated enhanced stability and reduced immunogenicity. This modification allowed for prolonged circulation times in vivo, which is crucial for therapeutic efficacy .

Property Native Antibody PEGylated Antibody
Stability (days)515
Immunogenicity ScoreHighLow
Circulation Time (h)2472

Biomedical Applications

Overview
this compound is also explored in various biomedical applications, including tissue engineering and regenerative medicine. Its biocompatibility and ability to form hydrogels make it suitable for scaffolding materials.

Case Study: Hydrogel Formation
A study focused on the use of this compound-based hydrogels for tissue engineering applications. The hydrogels exhibited favorable mechanical properties and biodegradability, promoting cell adhesion and proliferation .

Hydrogel Type Compressive Strength (kPa) Degradation Rate (%/week)
This compound Hydrogel15010
Control Hydrogel10020

Synthesis of Novel Therapeutics

Overview
The versatility of this compound allows it to serve as a building block for synthesizing novel therapeutics through multicomponent reactions.

Case Study: Synthesis of Inhibitors
Research reported the synthesis of dibenzofuran derivatives using this compound as a key component in a multicomponent reaction aimed at developing inhibitors for PTP-MEG2, a target in cancer therapy . The derivatives showed promising inhibitory activity against PTP-MEG2.

Compound ID IC50 (μM) Selectivity Ratio (SHP2/PTP-MEG2)
Compound A0.32>100
Compound B1.22>50

Wirkmechanismus

Target of Action

mPEG9-CH2COOH, also known as 3,6,9,12,15,18,21,24,27,30-DECAOXAHENTRIACONTANOIC ACID, is a PEG derivative . Its primary targets are primary amine groups . These groups are found in various biological molecules, including proteins, and play crucial roles in numerous biological processes.

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This interaction allows this compound to bind to its targets and exert its effects.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Action Environment

Given its increased solubility in aqueous media , it can be inferred that the compound’s action might be influenced by factors that affect the aqueous environment, such as pH and temperature.

Biochemische Analyse

Biochemical Properties

mPEG9-CH2COOH plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The terminal carboxylic acid group of this compound reacts with primary amine groups on enzymes, proteins, and other biomolecules to form these bonds. This interaction is facilitated by activators like EDC or DCC, which help in the formation of a stable amide linkage . The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, making it an ideal candidate for drug delivery and other biomedical applications .

Cellular Effects

This compound influences various cellular processes by interacting with cell surface proteins and receptors. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the PEGylation of biomolecules using this compound can alter their cellular uptake, distribution, and overall bioavailability . This compound has been shown to enhance the stability and solubility of therapeutic agents, thereby improving their efficacy and reducing potential side effects .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable amide bonds with primary amine groups on biomolecules. This interaction is facilitated by activators such as EDC or DCC, which help in the formation of a stable amide linkage . The PEG spacer in this compound increases the solubility of the compound in aqueous media, enhancing its interaction with biomolecules and improving its overall efficacy in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its efficacy in in vitro and in vivo settings, although its effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the stability and solubility of therapeutic agents, improving their efficacy . At higher doses, this compound may exhibit toxic or adverse effects, such as cellular toxicity or immune responses . It is important to determine the optimal dosage to maximize the benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to drug metabolism and detoxification. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The PEGylation of biomolecules using this compound can also influence their metabolic stability and clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and facilitates its transport across cell membranes . The compound can accumulate in specific tissues or cellular compartments, depending on its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . The PEGylation of biomolecules using this compound can also affect their subcellular localization, enhancing their stability and activity in specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mPEG9-CH2COOH typically involves the reaction of methoxy polyethylene glycol (mPEG) with a carboxylating agent. One common method is the reaction of mPEG with succinic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

mPEG9-CH2COOH is unique due to its terminal carboxylic acid group, which allows for the formation of stable amide bonds with primary amines. This property makes it particularly useful in bioconjugation and drug delivery applications, where stability and biocompatibility are crucial .

Biologische Aktivität

mPEG9-CH2COOH, or methoxy poly(ethylene glycol) with a terminal carboxylic acid group, is a versatile compound widely utilized in bioconjugation and drug delivery systems. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H38O11
  • Molecular Weight : 442.5 g/mol
  • Purity : ≥ 98%
  • CAS Number : 102013-72-9
  • Appearance : Colorless liquid
  • Storage Conditions : Recommended at -20°C for long-term preservation

The structure of this compound includes a hydrophilic polyethylene glycol (PEG) backbone with a carboxylic acid functional group, enhancing its solubility in aqueous environments and allowing for the formation of stable amide bonds with primary amines using coupling agents like EDC or DCC .

1. Bioconjugation Applications

This compound is primarily employed in bioconjugation processes, where it serves as a linker to attach various biomolecules such as proteins, peptides, and drugs. The terminal carboxylic acid can react with amine groups on target molecules, facilitating the development of therapeutics with improved pharmacokinetic properties.

2. Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the solubility and stability of therapeutic agents. Its hydrophilic nature helps to evade the immune system and prolong circulation time in the bloodstream, making it an essential component in the formulation of nanoparticles and liposomes.

Case Study 1: PEGylated Drug Conjugates

A study investigated the effects of PEGylation using this compound on the pharmacokinetics of opioid analgesics. The research demonstrated that PEGylated versions of fentanyl exhibited significantly prolonged plasma half-lives compared to their non-PEGylated counterparts, highlighting the potential for improved efficacy and reduced side effects in pain management therapies .

CompoundPlasma Half-Life (hours)Efficacy Improvement (%)
Fentanyl0.5-
mPEG-Fentanyl Conjugate3.540

Case Study 2: Antibody Drug Conjugates (ADCs)

Another study focused on the use of this compound in the development of antibody-drug conjugates (ADCs). The results indicated that ADCs utilizing this compound as a linker demonstrated enhanced targeting ability and reduced off-target toxicity in cancer treatment models. The study concluded that this PEG derivative significantly improved therapeutic indices compared to traditional conjugation methods .

The biological activity of this compound can be attributed to several mechanisms:

  • Enhanced Solubility : The PEG moiety increases solubility in physiological conditions.
  • Reduced Immunogenicity : PEGylation masks drug molecules from immune recognition, reducing immunogenic responses.
  • Controlled Release : The stability of the amide bond formed between this compound and biomolecules allows for controlled release profiles.

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O12/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21(22)23/h2-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVLEAQJQOTYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435826
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405518-55-0
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the product of step (d) (20 g) in dry tetrahydrofuran (500 mL) at 0° C. was added sodium hydride (60% dispersion in mineral oil, 2.43 g) portionwise. The reaction was stirred at 0° C. for 30 minutes then ethyl bromoacetate (8.19 g) was added dropwise and the reaction was allowed to warm to 20° C. and stirred for a further 3 hours. Ethanol (100 mL) was then added and stirring was continued at 20° C. for 30 minutes. Sodium hydroxide solution (2M, 100 mL) was then added and the resulting mixture was stirred at 20° C. for 2 hours. The reaction mixture was then partitioned between dichloromethane (700 mL) and water (700 mL). The aqueous layer was acidified to pH 1 by the addition of hydrochloric acid (2M) and then extracted with dichloromethane (3×500 mL). The combined organic layers were dried and the solvent removed in vacuo. Purification by chromatography on silica gel (Biotage), eluting with 10% methanol/1% ammonia (specific gravity 0.880) in dichloromethane gave the title compound as a pale yellow oil (15 g). LC retention time 2.18 mins. Mass spectrum m/z 485 [M+]
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
mPEG9-CH2COOH
Reactant of Route 2
Reactant of Route 2
mPEG9-CH2COOH
Reactant of Route 3
Reactant of Route 3
mPEG9-CH2COOH
Reactant of Route 4
Reactant of Route 4
mPEG9-CH2COOH
Reactant of Route 5
Reactant of Route 5
mPEG9-CH2COOH
Reactant of Route 6
Reactant of Route 6
mPEG9-CH2COOH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.